N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide
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Overview
Description
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the propyl chain and the thiophene ring through substitution reactions. The final step usually involves the formation of the benzamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods such as recrystallization and chromatography are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. The thiophene and benzamide moieties further enhance its binding affinity and specificity. The compound may inhibit or activate specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-2-yl)benzamide
- N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(furan-3-yl)benzamide
- N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(pyridin-3-yl)benzamide
Uniqueness
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, enhances its electronic properties and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-15-11-20-23-12-16(13-25(20)24-15)3-2-9-22-21(26)18-6-4-17(5-7-18)19-8-10-27-14-19/h4-8,10-14H,2-3,9H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRWDARAADFGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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